Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester
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Overview
Description
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a methoxyphenoxy group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-methoxyphenol to introduce the bromomethyl group, followed by reaction with methyl benzoate to form the desired ester. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Major Products
The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxyphenoxy group may influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the methoxyphenoxy group.
Benzoic acid, 3-bromo-, methyl ester: Similar but with a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
Methyl benzoate: Lacks both the bromomethyl and methoxyphenoxy groups.
Uniqueness
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is unique due to the presence of both the bromomethyl and methoxyphenoxy groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
189289-09-6 |
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Molecular Formula |
C16H15BrO4 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
methyl 3-[2-(bromomethyl)-4-methoxyphenoxy]benzoate |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-6-7-15(12(9-13)10-17)21-14-5-3-4-11(8-14)16(18)20-2/h3-9H,10H2,1-2H3 |
InChI Key |
ADVFIIBNPUAIIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)CBr |
Origin of Product |
United States |
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